3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
The compound “3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the IUPAC name 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride . It has a molecular weight of 239.15 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s InChI key isJNVKPAUVBSRCKU-UHFFFAOYSA-N
.
Scientific Research Applications
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(4-Methyl-4H-1,2,4-triazol-3-yl)methanol : This compound is available for purchase from chemical suppliers, but specific applications or research uses are not mentioned.
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(4-methyl-4H-1,2,4-triazol-3-yl)methanamine : This compound is also available from chemical suppliers, but again, specific applications or research uses are not provided.
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5-((1H-1,2,4-triazol-1-yl)methyl)-4-(arylideneamino)-4H-1,2,4-triazole-3-thiol and 5-((1H-1,2,4-triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthioarylethanone : These compounds have been studied for their antifungal activity against A. solani. The method of application and results are not detailed in the available snippet.
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New compounds designed to bind to lanosterol 14α-demethylase (CYP51) : These compounds are being studied for their potential as antifungal agents. Molecular docking studies have been performed to assess their ability to bind to CYP51, a target for clinically used azole antifungals.
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Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL) : These frameworks have been synthesized and structurally characterized by single-crystal X-ray diffraction. The specific applications of these frameworks are not mentioned in the available snippet.
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKPAUVBSRCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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